Cas no 177659-77-7 (Boc-N-methyl-D-norvaline)

Boc-N-methyl-D-norvaline is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its key advantages include the presence of a Boc (tert-butoxycarbonyl) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The N-methylation improves metabolic resistance and membrane permeability, making it valuable in drug design. The D-configuration offers stereochemical diversity for studying structure-activity relationships. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics. High purity and consistent quality ensure reliable performance in complex synthetic applications. Its versatility makes it a preferred choice for researchers in medicinal chemistry and biochemistry.
Boc-N-methyl-D-norvaline structure
Boc-N-methyl-D-norvaline structure
Product Name:Boc-N-methyl-D-norvaline
CAS No:177659-77-7
MF:C11H21NO4
MW:231.28874373436
CID:859094
Update Time:2025-06-15

Boc-N-methyl-D-norvaline Chemical and Physical Properties

Names and Identifiers

    • Boc-?N-?methyl-D-?norvaline
    • BOC-N-METHYL-D-NORVALINE
    • Boc-N-Me-D-Nva-OH
    • Boc-D-MeNva-OH
    • (R)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid
    • TMA052
    • N-alpha-t-Butoxycarbonyl-N-alpha-methyl-D-norvaline
    • Boc-N-methyl-D-norvaline
    • Inchi: 1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1
    • InChI Key: BSMXBPUTGXWAGA-MRVPVSSYSA-N
    • SMILES: O(C(N(C)[C@@H](C(=O)O)CCC)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 257
  • Topological Polar Surface Area: 66.8

Boc-N-methyl-D-norvaline Pricemore >>

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Additional information on Boc-N-methyl-D-norvaline

Professional Introduction to Boc-N-methyl-D-norvaline (CAS No. 177659-77-7)

Boc-N-methyl-D-norvaline is a crucial intermediate in the field of pharmaceutical synthesis, particularly in the development of peptide-based drugs and enzyme inhibitors. With the CAS number 177659-77-7, this compound has garnered significant attention due to its structural uniqueness and versatile applications in medicinal chemistry. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom enhances its stability and reactivity, making it an indispensable building block for constructing complex molecular architectures.

The significance of Boc-N-methyl-D-norvaline lies in its ability to facilitate the synthesis of enantiomerically pure compounds, which is essential for achieving high selectivity and efficacy in drug development. In recent years, advancements in asymmetric synthesis have highlighted the importance of chiral auxiliaries and protecting groups like Boc-N-methyl-D-norvaline. This compound serves as a key precursor in the preparation of peptidomimetics, which mimic the biological activity of natural peptides while offering improved pharmacokinetic properties.

Recent research has demonstrated the utility of Boc-N-methyl-D-norvaline in the development of protease inhibitors, particularly those targeting viral proteases. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against HIV-1 protease, a critical enzyme in the viral replication cycle. The incorporation of D-norvaline, a non-proteinogenic amino acid, into these inhibitors enhances their binding affinity and selectivity, thereby improving therapeutic outcomes.

In addition to its role in antiviral therapies, Boc-N-methyl-D-norvaline has been explored in the context of anticancer drug discovery. Researchers have leveraged its structural framework to design small molecule inhibitors that target specific oncogenic pathways. Notably, studies have identified that Boc-N-methyl-D-norvaline-based compounds can selectively inhibit kinases involved in tumor growth and metastasis. The Boc protecting group ensures that these intermediates remain stable during synthetic transformations, allowing for precise functionalization and optimization.

The synthesis of Boc-N-methyl-D-norvaline involves multi-step organic reactions, including protection-deprotection strategies and stereoselective transformations. Advanced synthetic methodologies, such as catalytic asymmetric hydrogenation and enzymatic resolutions, have been employed to achieve high yields and enantiomeric purity. These techniques align with the growing demand for sustainable and efficient synthetic routes in pharmaceutical manufacturing.

From a regulatory perspective, Boc-N-methyl-D-norvaline is classified as a fine chemical intermediate and is subject to standard quality control measures to ensure consistency and purity. Manufacturers adhere to Good Manufacturing Practices (GMP) to meet industry standards and regulatory requirements. This compound’s stability under various storage conditions further underscores its suitability for industrial-scale production.

The future prospects of Boc-N-methyl-D-norvaline are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Innovations in computational chemistry and high-throughput screening are expected to accelerate the identification of novel derivatives with enhanced biological activity. Additionally, collaborations between academia and industry are likely to drive further advancements in the utilization of this versatile intermediate.

In conclusion, Boc-N-methyl-D-norvaline (CAS No. 177659-77-7) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and broad applicability make it an invaluable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new possibilities, this compound will undoubtedly play a pivotal role in shaping the future of drug development.

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